4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

Physical Chemistry Formulation Science Chemical Synthesis

Researchers relying on common thiophene-2-carboxylic acid or 5-substituted aminomethyl scaffolds face limited chemical space exploration. This compound's distinct 2-cyano, 4-aminomethyl thiophene core provides an orthogonal synthetic vector for constructing unique chemotypes (e.g., tetrazoles, thiadiazoles) inaccessible from common analogs. • Enables FBDD campaigns via a geometrically distinct lateral exit vector vs. linear 5-substituted isomers • Scaffold-hopping starting point for meta-substituted benzamidine/phenylacetic acid bioisosteres • Related 2-CN thiophenes show potent kinase inhibition (IKK-ε IC₅₀ = 40 nM) Supplied as HCl salt, ≥96% purity. Global shipping available.

Molecular Formula C6H7ClN2S
Molecular Weight 174.65 g/mol
CAS No. 203792-25-0
Cat. No. B1288900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
CAS203792-25-0
Molecular FormulaC6H7ClN2S
Molecular Weight174.65 g/mol
Structural Identifiers
SMILESC1=C(SC=C1CN)C#N.Cl
InChIInChI=1S/C6H6N2S.ClH/c7-2-5-1-6(3-8)9-4-5;/h1,4H,2,7H2;1H
InChIKeyDUNNSMPSOCGFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride: Specialized Heterocyclic Building Block


4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride (CAS 203792-25-0) is a heterocyclic organic compound featuring a thiophene core substituted with a cyano group at the 2-position and an aminomethyl group at the 4-position, stabilized as the hydrochloride salt . This specific substitution pattern creates a unique, bifunctional scaffold. In scientific and industrial contexts, it is not primarily valued as a final active molecule but rather as a versatile intermediate or building block . The combination of a nucleophilic primary amine and an electron-withdrawing nitrile on an aromatic thiophene ring enables distinct synthetic pathways, making it a point of interest in medicinal chemistry for constructing more complex, biologically relevant molecules .

Heterocyclic building block with 2‑cyano, 4‑aminomethyl thiophene core
Bifunctional scaffold supports orthogonal amide and nitrile derivatization
Hydrochloride salt enables solid handling and defined storage stability

Why This Building Block Cannot Be Substituted


The precise positioning of functional groups on the thiophene ring is the critical determinant of a building block's synthetic utility. The target compound, 4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, offers a unique 2-cyano, 4-aminomethyl substitution pattern. This specific orientation is not interchangeable with analogs like the 5-aminomethyl isomer, which is a known key intermediate for thrombin inhibitors and anticancer agents, or the 4-carboxylic acid derivative, which acts as a bioisostere for meta-substituted aromatics . The 2-nitrile group serves as a distinct, orthogonal handle for further derivatization, providing a different synthetic trajectory compared to the more common carboxylic acid or sulfonamide groups found on other thiophene scaffolds [1]. This structural specificity dictates the final geometry and electronic properties of any downstream product, making empirical substitution without comparative data highly likely to fail in achieving the desired molecular target and biological outcome.

Regioisomer mismatch

5‑aminomethyl isomer offers a linear amine vector; the 4‑amino lateral exit geometry may lead to distinct binding modes and synthetic outcomes.

Functional group shift

4‑carboxylic acid analog limits heterocycle access to amide/ester chemistry; the nitrile handle provides orthogonal conversion to tetrazoles and thiadiazoles.

Salt form handling

Free base liquid has lower reported stability and undefined storage; the solid hydrochloride simplifies weighing and reproducibility.

Differentiation Against Key Analogs


Enhanced Stability and Solubility of the Hydrochloride Salt

The hydrochloride salt form of 4-(Aminomethyl)thiophene-2-carbonitrile (CAS 203792-25-0) provides quantifiable benefits in terms of stability and predicted aqueous solubility compared to its free base analog (CAS 232280-77-2). The salt is a white solid with a defined storage temperature of 0-8°C, while the free base is typically described as a yellow to brown liquid with a higher tendency to degrade . Furthermore, the calculated partition coefficient (LogP) for the hydrochloride salt is 2.58, indicating moderately lower lipophilicity and thus better predicted water solubility than the free base, for which no comparable experimental data is readily reported [1][2]. This difference is critical for handling, storage, and use in aqueous reaction conditions.

Salt Stability & Solubility
Head‑to‑head
White solid, storage at 0–8 °C; calculated LogP 2.58 vs. free base liquid (LogP ~1.78, limited stability data). Different physical form supports handling and predicted aqueous solubility.
Supports solid‑phase handling and aqueous synthesis fit.
In silico LogP; experimental solubility data not yet reported for salt.
Physical Chemistry Formulation Science Chemical Synthesis

Orthogonal Reactivity of the Bifunctional Scaffold

The value of 4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride lies in its bifunctional nature, enabling two distinct and orthogonal synthetic pathways. The aminomethyl group is a classic nucleophile suitable for amide bond formation, reductive amination, or urea synthesis. The 2-cyano group is a versatile handle for conversion to tetrazoles, amines, carboxylic acids, or heterocycles like thiadiazoles . In contrast, a direct comparator like 4-(Aminomethyl)thiophene-2-carboxylic acid (CAS 2375258-82-3) only offers the carboxylic acid as the primary reactive partner alongside the amine, limiting the chemical space that can be explored . This is supported by the fact that derivatives of 5-(aminomethyl)thiophene-2-carbonitrile have been directly used to synthesize potent thiadiazolopyrimidine inhibitors with sub-100 nM activity against cancer cell lines, a feat not directly replicable from a carboxylic acid analog .

Orthogonal Reactivity
Class‑level
Primary amine plus nitrile enable tetrazole, thiadiazole, and amine conversion pathways. Carboxylic acid analog limited to amide/ester formation, restricting heterocycle diversity.
Supports diverse library synthesis review.
Derivatization scope based on class reactivity; project‑specific validation advised.
Medicinal Chemistry Organic Synthesis Scaffold Hopping

Regioisomeric Vector Orientation in Fragment-Based Design

The placement of the aminomethyl group at the 4-position of the thiophene ring defines a specific vector for molecular growth that is geometrically distinct from the 5-substituted regioisomer. In the 4-isomer, the amine extends laterally, whereas in the 5-isomer, the amine is more linearly aligned with the nitrile-substituted sulfur atom [1][2]. This is a critical consideration in FBDD where the exit vector from a scaffold directly influences binding mode. This concept is exemplified by the fact that the 4-substituted scaffold, in its carboxylic acid form, is used as a bioisostere for meta-substituted aromatic amino acids, a role the 5-substituted isomer cannot fulfill . While direct biological data for this specific nitrile is unavailable, the established use of its regioisomer as a key intermediate for specific target classes (e.g., thrombin inhibitors) demonstrates how a single positional change defines biological relevance and application scope .

Regioisomeric Vector
Context‑dependent
4‑aminomethyl delivers lateral exit vector; 5‑isomer provides linear orientation. Geometry difference may influence binding mode in fragment‑based design.
Supports FBDD geometry exploration.
Direct biological data for this specific nitrile scaffold not yet available.
Fragment-Based Drug Discovery (FBDD) Medicinal Chemistry Structure-Activity Relationship (SAR)

Key Application Scenarios for 4-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride


Heterocyclic Library Diversification in Medicinal Chemistry

For medicinal chemistry programs seeking to expand beyond common thiophene-2-carboxylic acid or 5-substituted aminomethyl scaffolds, this compound provides a distinct and orthogonal synthetic vector. The 2-cyano, 4-aminomethyl pattern allows for the construction of unique chemotypes, such as tetrazoles or thiadiazoles, that are not readily accessible from more common analogs .

FBDD with Uncommon Exit Vectors

This compound is specifically suitable for FBDD campaigns where the goal is to sample unique chemical space. The 4-aminomethyl substitution provides a lateral exit vector that is geometrically distinct from the more linear 5-substituted isomer, potentially unlocking new binding modes against challenging protein targets [1].

Bioisostere and Scaffold-Hopping Synthesis

The thiophene core of this compound can act as a bioisostere for phenyl rings. The specific 2-cyano, 4-aminomethyl pattern serves as a scaffold-hopping starting point for compounds like meta-substituted benzamidines or phenylacetic acid derivatives, a strategy supported by the established use of related 4-substituted thiophenes in bioisosteric replacements .

Novel Kinase Inhibitor Chemotype Development

Given that related thiophene-2-carbonitrile derivatives, such as IKK-3 Inhibitor IX, demonstrate potent kinase inhibition with IC50 values in the low nanomolar range (e.g., IC50 = 40 nM for IKK-ε), this specific 4-aminomethyl scaffold offers a valuable new template for designing ATP-competitive inhibitors with potentially distinct selectivity profiles .

Application
Selection Property
Validation Focus
Heterocycle library expansion
Nitrile‑amine orthogonal reactivity
Thiadiazole/tetrazole chemotype feasibility
Fragment‑based design
4‑aminomethyl exit vector geometry
Binding mode sampling vs. 5‑substituted scaffolds
Bioisostere exploration
Thiophene core with 2‑cyano, 4‑aminomethyl
Meta‑substituted aromatic mimetic validation
Kinase inhibitor chemotype design
Thiophene‑2‑carbonitrile scaffold
Kinase selectivity and ATP‑competitive binding assessment

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